Sodium ammonium hydrogen phosphate tetrahydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

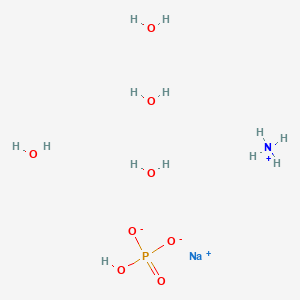

Sodium ammonium hydrogen phosphate tetrahydrate: is a chemical compound with the formula NaNH₄HPO₄·4H₂OThis compound is commonly used in laboratories for various analytical and research purposes .

作用机制

Target of Action

Sodium Ammonium Hydrogen Phosphate Tetrahydrate, also known as Ammonium Sodium Hydrogen Phosphate or Microcosmic Salt , is primarily used in the laboratory as an essential ingredient of the microcosmic salt bead test for identification of metallic radicals . It serves as a source of nitrogen and phosphorous, which are essential elements for various biological processes .

Mode of Action

The compound interacts with its targets by providing them with necessary elements, namely nitrogen and phosphorous . These elements play crucial roles in various biological processes, including the synthesis of biopolymers such as polyhydroxyalkanoate, a type of biodegradable plastic .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of biopolymers . The nitrogen and phosphorous supplied by the compound are incorporated into these polymers, influencing their structure and properties .

Pharmacokinetics

Its bioavailability is primarily determined by its solubility in water, which is reported to be 167 g/l .

Result of Action

The primary result of the action of this compound is the provision of nitrogen and phosphorous for the synthesis of biopolymers . This can lead to the production of biodegradable plastics, contributing to environmental sustainability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the solution . Moreover, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Dust formation should be avoided, and personal protective equipment should be used as required .

准备方法

Synthetic Routes and Reaction Conditions: Sodium ammonium hydrogen phosphate tetrahydrate can be synthesized by reacting sodium phosphate with ammonium phosphate in an aqueous solution. The reaction typically involves mixing equimolar amounts of sodium dihydrogen phosphate and ammonium dihydrogen phosphate, followed by crystallization to obtain the tetrahydrate form .

Industrial Production Methods: Industrial production of this compound involves similar processes but on a larger scale. The reactants are mixed in large reactors, and the resulting solution is allowed to crystallize. The crystals are then filtered, washed, and dried to obtain the final product .

化学反应分析

Types of Reactions: Sodium ammonium hydrogen phosphate tetrahydrate undergoes various chemical reactions, including:

Decomposition: On heating, it decomposes to form sodium polyphosphate and ammonia.

Hydrolysis: In aqueous solutions, it can hydrolyze to form sodium phosphate and ammonium phosphate.

Common Reagents and Conditions:

Oxidation and Reduction: This compound does not typically undergo oxidation or reduction reactions under standard conditions.

Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.

Major Products Formed:

Decomposition: Sodium polyphosphate and ammonia.

Hydrolysis: Sodium phosphate and ammonium phosphate.

科学研究应用

Chemistry:

- Used in the microcosmic salt bead test for identifying metallic radicals .

- Acts as an intermediate in various chemical reactions .

Biology:

Medicine:

Industry:

相似化合物的比较

- **Ammonium sodium phosphate dibasic tetrahydrate

属性

CAS 编号 |

7783-13-3 |

|---|---|

分子式 |

H8NNaO5P |

分子量 |

156.03 g/mol |

IUPAC 名称 |

azanium;sodium;hydrogen phosphate;tetrahydrate |

InChI |

InChI=1S/H3N.Na.H3O4P.H2O/c;;1-5(2,3)4;/h1H3;;(H3,1,2,3,4);1H2 |

InChI 键 |

VJLVGPOTLGZGPU-UHFFFAOYSA-N |

SMILES |

[NH4+].O.O.O.O.OP(=O)([O-])[O-].[Na+] |

规范 SMILES |

N.O.OP(=O)(O)O.[Na] |

同义词 |

NaNH4HPO4-4H2O, Microcosmic salt |

产品来源 |

United States |

Q1: What is the significance of synthesizing Sodium Ammonium Hydrogen Phosphate Tetrahydrate from purified phosphoric acid?

A1: The research emphasizes the synthesis of high-purity this compound using purified extraction phosphoric acid []. This is crucial because impurities in the starting material can significantly impact the properties and applications of the final product. The study utilizes precipitation methods with various agents like sodium carbonate and barium carbonate to eliminate impurities, ensuring the production of a high-quality compound.

Q2: How is the purity and identity of the synthesized this compound confirmed?

A2: The researchers employ a combination of analytical techniques to verify the synthesized compound's purity and identity []. These techniques include:

Q3: The provided research mentions "Phosphorsalz". What are its historical applications in scientific research?

A3: While the provided research excerpts focus on synthesis and characterization of this compound, historical research reveals its use as "Phosphorsalz" in specific applications. For example, it has been used in conjunction with borax melts to crystallize various compounds for further study []. Additionally, its interaction with quartz and silicic acid has been a subject of investigation [].

Q4: Can you elaborate on the role of this compound in material science based on the provided research?

A4: Although the provided research focuses primarily on the synthesis and characterization of this compound, its application as a flux in material science, particularly with metal oxides like titanium dioxide [], can be inferred. Further research is needed to fully understand the specific interactions and outcomes in such applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazo[1,2-A][1,4]diazepine](/img/structure/B590914.png)

![5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole](/img/structure/B590916.png)